2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1855889-83-6
VCID: VC6013573
InChI: InChI=1S/C7H9N3O5/c1-2-15-7-5(10(13)14)3-9(8-7)4-6(11)12/h3H,2,4H2,1H3,(H,11,12)
SMILES: CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)O
Molecular Formula: C7H9N3O5
Molecular Weight: 215.165

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid

CAS No.: 1855889-83-6

Cat. No.: VC6013573

Molecular Formula: C7H9N3O5

Molecular Weight: 215.165

* For research use only. Not for human or veterinary use.

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid - 1855889-83-6

Specification

CAS No. 1855889-83-6
Molecular Formula C7H9N3O5
Molecular Weight 215.165
IUPAC Name 2-(3-ethoxy-4-nitropyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C7H9N3O5/c1-2-15-7-5(10(13)14)3-9(8-7)4-6(11)12/h3H,2,4H2,1H3,(H,11,12)
Standard InChI Key ARMICJZRVTWWSU-UHFFFAOYSA-N
SMILES CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s core structure consists of a 1H-pyrazole ring substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a nitro group (-NO₂) at position 4. The acetic acid group (-CH₂COOH) is attached to the nitrogen at position 1 of the pyrazole ring. This configuration confers both polar and nonpolar regions, influencing solubility and reactivity .

Molecular Formula: C₈H₉N₃O₅
Molecular Weight: 227.18 g/mol (calculated via PubChem’s molecular formula tool ).

Spectroscopic Signatures

  • ¹H NMR: The pyrazole proton (H-5) resonates as a singlet near δ 8.2–8.5 ppm due to deshielding by the nitro group. The ethoxy group’s methylene protons appear as a quartet (δ 4.1–4.3 ppm), while the acetic acid’s methylene group shows a singlet near δ 4.7–5.0 ppm .

  • ¹³C NMR: The carbonyl carbon of the acetic acid moiety resonates near δ 170–175 ppm. The nitro-substituted pyrazole carbon (C-4) appears downfield at δ 140–145 ppm .

Synthetic Pathways and Methodologies

Key Synthetic Routes

The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid can be inferred from analogous pyrazole derivatives:

Route 1: Nitrofunctionalization of Pyrazole Precursors

  • Ethoxy Introduction: 3-Hydroxypyrazole is treated with ethyl bromide in the presence of a base (e.g., K₂CO₃) to form 3-ethoxypyrazole.

  • Nitration: The 4-position is nitrated using a nitrating agent (HNO₃/H₂SO₄), yielding 3-ethoxy-4-nitro-1H-pyrazole .

  • Acetic Acid Attachment: The pyrazole is alkylated with chloroacetic acid under basic conditions to introduce the acetic acid moiety .

Route 2: Cyclocondensation Strategies

Reactions between hydrazine derivatives and β-keto esters can form the pyrazole ring, followed by post-functionalization steps to introduce ethoxy, nitro, and acetic acid groups .

Optimization Challenges

  • Nitration Selectivity: Achieving regioselective nitration at the 4-position requires careful control of reaction conditions (e.g., temperature < 10°C) .

  • Acid Stability: The acetic acid group may undergo decarboxylation under high-temperature conditions, necessitating mild reaction environments .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and carboxylic acid groups. Limited solubility in water at neutral pH but increases under basic conditions .

  • Thermal Stability: Decomposes above 200°C, with the nitro group contributing to thermal instability .

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 2.5) and pyrazole ring (pKa ≈ 4.5 for NH proton) dictate pH-dependent solubility. Deprotonation occurs in alkaline media, enhancing aqueous solubility .

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve the compound from impurities .

  • TLC: Rf ≈ 0.5 in acetone/hexane (2:1) .

Spectroscopic Confirmation

  • IR Spectroscopy: Strong absorption bands at 1540 cm⁻¹ (NO₂ asymmetric stretch) and 1700 cm⁻¹ (C=O stretch) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 227.1 [M+H]⁺ .

Challenges and Future Directions

Current data gaps include:

  • Crystallographic Data: No single-crystal X-ray structures are available, limiting conformational analysis.

  • Biological Assays: In vitro and in vivo studies are needed to validate hypothesized applications.

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